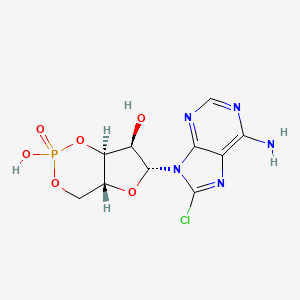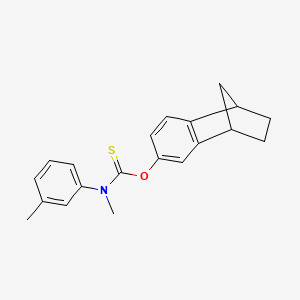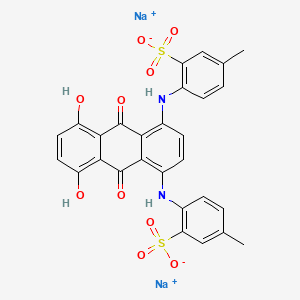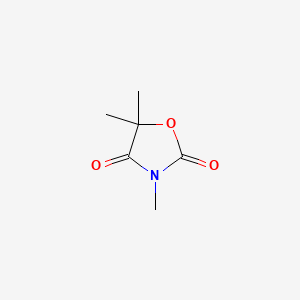
トリメチジオン
概要
説明
Trimethadione, also known as Tridione, is an oxazolidinedione anticonvulsant . It is primarily used to treat epileptic conditions that are resistant to other treatments . It is most effective in treating absence seizures, but can also be used in refractory temporal lobe epilepsy .
Synthesis Analysis
The synthesis and anticonvulsant activity of novel heterocycles N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, bioisosteres of trimethadione (TMD, oxazolidine-2,4-dione) and phenytoin (PHE), are described .Molecular Structure Analysis
Trimethadione’s molecular structure was calculated using Density Functional Theory (DFT) B3LYP method with 6-31G (d, p) basis set . Its infrared, Raman, and ultraviolet spectra were predicted for the first time .Chemical Reactions Analysis
Severe adverse reactions are possible with Trimethadione, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis .Physical And Chemical Properties Analysis
Trimethadione has a molecular formula of C6H9NO3 . It is a lipophilic weak base with pKa1 = 4.45 ± 0.02 and pKa2 = 9.14 ± 0.02 .科学的研究の応用
てんかん治療
トリメチジオンは、他の薬物での治療に抵抗性のある欠神発作(小発作)のコントロールに主に使用されます。 それは、中枢神経系(CNS)に作用して、電圧依存性T型カルシウムチャネルを阻害することにより発作数を減らし、視床における反復活動の閾値を上昇させ、皮質視床伝達を阻害します .
薬物抵抗性発作
てんかん患者が最初の1つまたは2つの抗てんかん薬(AED)に反応しない場合、トリメチジオンが代替オプションとして考慮される場合があります。 それは、インビボとインビトロの両方でモデルを使用して、薬物抵抗性発作を続ける患者に対してより効果的な治療法を発見するために使用されてきました .
発作予測研究
トリメチジオンのCNSへの影響とその作用機序は、てんかん発作予測方法の文脈でも研究されています。 研究では、多くの場合、脳活動に対するトリメチジオンの影響が分析されるEEGに基づく発作予測が含まれます .
臨床試験
トリメチジオンは、その有効性と安全性プロファイルを重点的にした臨床試験に含まれています。 これらの試験は、さまざまな形態のてんかん、および潜在的に他の神経学的状態の治療における役割を理解するために不可欠です .
作用機序研究
トリメチジオンが抗けいれん効果を発揮する特定の機序は、現在も研究中です。 視床ニューロンにおけるT型カルシウム電流をどのように減少させるかを理解することは、同様または改善されたプロファイルを持つ新薬の開発につながる可能性があります .
難治性側頭葉てんかん
欠神発作に加えて、トリメチジオンは、他の治療法に抵抗性のある難治性側頭葉てんかんに使用されてきました。 その投与は個々の患者のニーズに合わせて調整することができ、通常は1日3回または4回投与されます .
Trimethadione: Uses, Interactions, Mechanism of Action | DrugBank Online The Pharmacology and Clinical Efficacy of Antiseizure … - Springer Research progress of epileptic seizure prediction methods … - Springer Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update … Trimethadione - Wikipedia
作用機序
Target of Action
Trimethadione primarily targets the T-type calcium channels in thalamic neurons, including thalamic relay neurons . These channels play a crucial role in controlling the electrical activity within the brain.
Mode of Action
Trimethadione interacts with its targets by inhibiting the voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .
Biochemical Pathways
The inhibition of T-type calcium channels by Trimethadione affects the thalamic-cortical rhythmicity . This abnormal rhythmicity is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures . By dampening this rhythmicity, Trimethadione helps control these seizures.
Pharmacokinetics
Trimethadione exhibits high bioavailability when administered orally . It is metabolized in the body, undergoing N-demethylation to form dimethadione . The elimination half-life of Trimethadione is between 12 to 24 hours, while that of its active metabolite, dimethadione, is between 6 to 13 days . The compound is excreted renally .
Result of Action
The primary result of Trimethadione’s action is the reduction in the number of seizures . It is particularly effective in treating absence seizures, but can also be used in refractory temporal lobe epilepsy . The compound acts on the central nervous system (CNS) to achieve this effect .
Action Environment
The efficacy and stability of Trimethadione can be influenced by various environmental factors. For instance, the drug’s effectiveness is most pronounced when the concentration of its active metabolite, dimethadione, is above 700 μg/mL . Additionally, certain adverse reactions are possible, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis . More common adverse effects include drowsiness, hemeralopia, and hiccups .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Trimethadione interacts with the central nervous system (CNS) to reduce the number of seizures . It acts by reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons .
Cellular Effects
Trimethadione exerts its effects on various types of cells, particularly neurons. It inhibits voltage-dependent T-type calcium channels, raising the threshold for repetitive activity in the thalamus and inhibiting corticothalamic transmission . This dampens the abnormal thalamocortical rhythmicity associated with absence seizures .
Molecular Mechanism
Trimethadione’s mechanism of action involves the inhibition of voltage-dependent T-type calcium channels . This inhibition reduces T-type calcium currents in thalamic neurons, including thalamic relay neurons . As a result, it raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .
Temporal Effects in Laboratory Settings
Trimethadione is rapidly absorbed from the gastrointestinal tract and is demethylated by liver microsomes to the active metabolite, dimethadione . Approximately 3% of a daily dose of Trimethadione is recovered in the urine as unchanged drug .
Dosage Effects in Animal Models
In animal models, a toxic dose of Trimethadione (approximately 2 g/kg) produced sleep, unconsciousness, and respiratory depression . The drug has been shown to prevent pentylenetetrazol-induced and thujone-induced seizures in experimental animals .
Metabolic Pathways
Trimethadione is metabolized in the liver, where it is demethylated to form the active metabolite dimethadione . This metabolic process involves the action of liver microsomes .
Transport and Distribution
Trimethadione is rapidly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its anticonvulsant effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with voltage-dependent T-type calcium channels located in the cell membrane .
特性
IUPAC Name |
3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJRGCIQBGHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021396 | |
| Record name | Trimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L | |
| Record name | SID49640650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. It does so via the inhibition of voltage dependent T-type calcium channels. This raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram(EEG) with absence seizures, is dampened. | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
127-48-0 | |
| Record name | Trimethadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethadione [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GV3H6FQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
46 °C | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




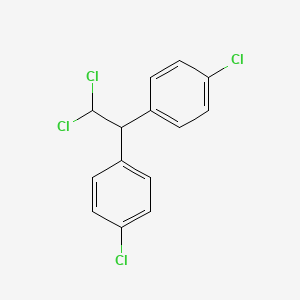
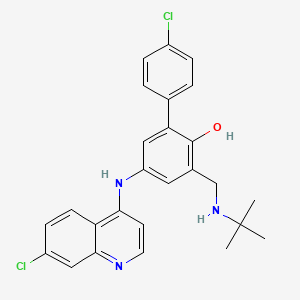

![(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B1682966.png)
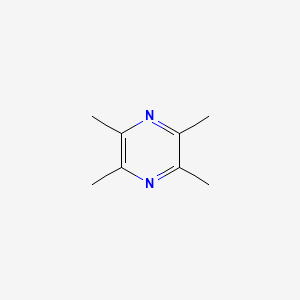
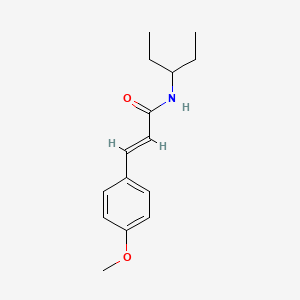
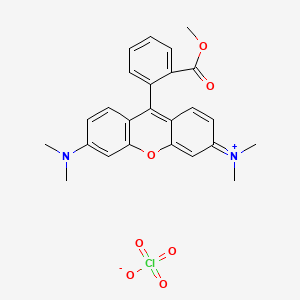
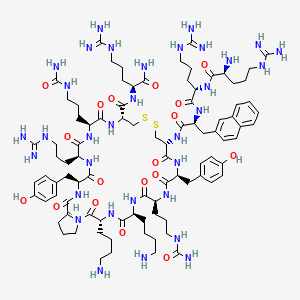
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
